molecular formula C9H14N2O3 B115152 Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate CAS No. 145071-29-0

Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Cat. No. B115152
M. Wt: 198.22 g/mol
InChI Key: DDKZZYDTARWAND-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as MDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDP is a pyridinecarboxylate derivative that has been synthesized using different methods.

Scientific Research Applications

Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to exhibit antifungal, antibacterial, and antiviral activities. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been studied for its potential use as an anticancer agent. In addition, Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been evaluated for its potential use as a plant growth regulator.

Mechanism Of Action

The mechanism of action of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, studies have suggested that Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate may exert its biological activities through the inhibition of enzymes such as DNA gyrase and topoisomerase IV. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been reported to inhibit the activity of RNA polymerase in bacteria.

Biochemical And Physiological Effects

Studies have shown that Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate exhibits various biochemical and physiological effects. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to induce cell cycle arrest and apoptosis in cancer cells. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to inhibit the growth of fungi and bacteria. In addition, Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to increase the yield and quality of crops.

Advantages And Limitations For Lab Experiments

Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several advantages for use in lab experiments. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is relatively easy to synthesize, and it exhibits potent biological activities at low concentrations. However, Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate also has limitations. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to exhibit cytotoxicity in some cell lines, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One potential direction is to further investigate the mechanism of action of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. Another potential direction is to evaluate the potential use of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate as a plant growth regulator in different crops. In addition, further studies are needed to evaluate the safety and efficacy of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in preclinical and clinical trials.

Synthesis Methods

Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been synthesized using various methods, including the reaction of 2-oxo-2-pyridin-3-yl-N-methylhydrazinecarboximidamide with methyl iodide, and the reaction of 2-oxo-2-pyridin-3-yl-N-methylhydrazinecarboximidamide with dimethyl sulfate. The synthesis of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been achieved through the reaction of 2-oxo-2-pyridin-3-yl-N-methylhydrazinecarboximidamide with methyl triflate.

properties

CAS RN

145071-29-0

Product Name

Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-13-9(12)11-5-3-4-8(7-11)6-10-14-2/h4,6H,3,5,7H2,1-2H3/b10-6+

InChI Key

DDKZZYDTARWAND-UXBLZVDNSA-N

Isomeric SMILES

COC(=O)N1CCC=C(C1)/C=N/OC

SMILES

COC(=O)N1CCC=C(C1)C=NOC

Canonical SMILES

COC(=O)N1CCC=C(C1)C=NOC

synonyms

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, methyl ester, (E)-

Origin of Product

United States

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